4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile
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Overview
Description
4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 4-hydroxyphthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 4-hydroxyphthalonitrile
- 3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness
4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H12N4O |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-hydroxy-5-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O/c1-11-17(18(22-21-11)12-5-3-2-4-6-12)15-7-13(9-19)14(10-20)8-16(15)23/h2-8,23H,1H3,(H,21,22) |
InChI Key |
VBAHPXGPGYFSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)O |
Origin of Product |
United States |
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